molecular formula C13H20N2 B1336046 4-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-81-7

4-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1336046
CAS No.: 91271-81-7
M. Wt: 204.31 g/mol
InChI Key: ZFGDDEAKGXWYBG-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylmethyl-benzylamine is a bicyclic amine of significant interest in advanced analytical chemistry and biochemical research. This compound, with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol, serves as a superior derivatization agent for the analysis of short-chain fatty acids (SCFAs) using liquid chromatography tandem mass spectrometry (LC-MS/MS) . Unlike other amines, its unique structure ensures that during collision-induced dissociation (CID), the conjugate does not fully break apart into the original SCFA and amine. Instead, a portion of the amine remains on the SCFA, creating a unique daughter ion. This mechanism provides unparalleled selectivity and minimizes potential interference from other carboxylic acids in complex biological samples, leading to more accurate measurements . Standard curves developed using this method demonstrate excellent linearity (r2 > 0.99) in the nM and μM range, with lower limits of detection between 40 and 229 nM for a 10 μL sample . This makes this compound an invaluable tool for researchers studying SCFAs as an index of microbiome diversity in the gastrointestinal tract. Its application has been successfully demonstrated in various biological matrices, including plasma, liver, platelets, and red blood cells, facilitating research into pathologic conditions like trauma, hemorrhage, and sepsis . The compound is provided with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. 1, 5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409434
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-81-7
Record name 4-(1-Piperidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Activity Investigations

Mechanism of Action and Molecular Interactions

While specific research on the mechanism of action for 4-Piperidin-1-ylmethyl-benzylamine is limited, the activities of structurally similar N-benzylpiperidine and piperidine-benzylamine compounds provide significant insights into its potential molecular interactions.

The N-benzylpiperidine scaffold is a key feature in many biologically active compounds. drugbank.com Derivatives of this structure have been investigated for their ability to interact with various enzymes and proteins. For instance, a series of N-benzylpiperidine derivatives were designed and synthesized to act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease. nih.gov Two compounds from this series, d5 and d10, demonstrated potent inhibition of both enzymes. nih.gov

Furthermore, the benzoylpiperidine structure is considered a "privileged structure" in medicinal chemistry, frequently used in the design of ligands for various biological targets. nih.gov The versatility of the piperidine (B6355638) ring allows for its incorporation into molecules that can interact with enzymes, receptors, and transport systems. clinmedkaz.org

Compound ClassTarget Enzymes/ProteinsPotential Therapeutic Area
N-Benzylpiperidine DerivativesHistone Deacetylase (HDAC), Acetylcholinesterase (AChE)Alzheimer's Disease
Benzoylpiperidine DerivativesVarious receptors and enzymesDiverse, including CNS disorders and cancer

This table summarizes the molecular targets of compound classes related to this compound.

Compounds containing the piperidine-benzylamine framework have shown significant activity in modulating neurotransmitter systems. A study of cis-3,6-disubstituted piperidine derivatives, which are conformationally constrained analogues, explored their interaction with monoamine transporters. nih.gov These compounds were tested for their affinity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov The research highlighted that substitutions on the phenyl ring were crucial for activity at the DAT, with electron-withdrawing groups enhancing potency. nih.gov One specific enantiomer, S,S-(-)-19a, showed very high potency and selectivity for the DAT. nih.gov

Additionally, various 1-benzylpiperidine (B1218667) derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. nih.gov One such compound demonstrated an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE) and significantly increased acetylcholine (B1216132) levels in the brains of rats. nih.gov The benzoylpiperidine moiety is also a key component in the design of ligands for serotoninergic (5-HT) and dopaminergic receptors, which are central to treating numerous mental health disorders. nih.gov

Biological Activity Spectrum of Related Piperidine-Benzylamine Compounds

The piperidine structural motif is present in numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net

Piperidine and its derivatives have been a focus of cancer research due to their potential to induce apoptosis and inhibit the cell cycle in cancer cells. nih.govresearchgate.net These compounds can activate various molecular pathways that lead to the death of cancer cells. nih.gov

DNA topoisomerase II is a well-validated target for the development of antibacterial and anticancer drugs. researchgate.net This enzyme alters DNA topology by creating and resealing double-strand breaks, a process essential for DNA replication and transcription. researchgate.netembopress.org Certain compounds can act as "topoisomerase poisons" by stabilizing the complex formed between the enzyme and DNA, which leads to cytotoxic breaks. embopress.org

Derivatives of the piperidine scaffold have been identified as inhibitors of DNA topoisomerase II. For example, bisdioxopiperazines like ICRF-159 and ICRF-193 are known to inhibit the enzyme's activity. nih.gov Unlike some inhibitors that stabilize the enzyme-DNA complex, these compounds act as catalytic inhibitors. nih.gov Similarly, N-benzyladriamycin (AD 288), a derivative of doxorubicin (B1662922) containing a benzyl (B1604629) group, inhibits topoisomerase II by preventing its initial binding to DNA, rather than by stabilizing the cleavable complex. nih.gov Studies on acridine (B1665455) derivatives, another class of topoisomerase inhibitors, have also shown that they can inhibit the enzymatic relaxation of supercoiled DNA. mdpi.com

Compound/ClassMechanism of Topo II InhibitionKey Finding
Bisdioxopiperazines (ICRF-159)Catalytic inhibitionInhibits enzyme activity without stabilizing the DNA-enzyme complex. nih.gov
N-Benzyladriamycin (AD 288)Catalytic inhibitionPrevents non-covalent binding of topoisomerase II to DNA. nih.gov
EtoposideTopoisomerase II poisonStabilizes the topoisomerase II-DNA complex, inducing DNA breaks. embopress.org
DoxorubicinTopoisomerase II poison / IntercalationStalls replication forks, with cytotoxicity being TOP2-dependent. embopress.org

This table outlines the mechanisms by which various compounds, including those related to the piperidine-benzylamine structure, inhibit DNA topoisomerase II.

A key mechanism for the anticancer activity of many compounds is the induction of programmed cell death, or apoptosis. Piperine (B192125), a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in human cervical adenocarcinoma cells. nih.govnih.gov This process is mediated by the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial membrane potential, DNA fragmentation, and the activation of caspase-3. nih.govnih.gov

Studies have demonstrated that piperine treatment can arrest the cell cycle at the G2/M phase, inhibiting the proliferation of cancer cells. nih.gov The induction of apoptosis and cell cycle arrest are primary goals of cancer chemotherapy. nih.gov The anticancer potential of piperidine derivatives is an active area of research, with studies showing they can stop the cell cycle and trigger apoptosis through their potent antioxidant and anticancer properties. researchgate.net

Neuroprotective Effects and CNS Activity

Investigations into the neurological effects of this compound and its derivatives have suggested potential activity within the central nervous system.

Research has indicated that this compound is utilized as a precursor in the synthesis of compounds that act as 5-HT2C receptor agonists. google.com The neurotransmitter serotonin (5-HT) is involved in a wide range of physiological and pharmacological processes, and its 5-HT2C receptor subtype has been a target for conditions such as obesity, anxiety, and depression. google.com While the direct activity of this compound on the serotonin or GABA receptors is not explicitly detailed, its role as a key intermediate highlights its importance in the development of neurologically active agents. google.com

Specific studies detailing the anticonvulsant activity of this compound are not prominently available in the reviewed literature.

There is no direct evidence from the reviewed scientific literature to suggest that this compound has been investigated for or possesses cognitive-enhancing properties.

Antimicrobial/Antifungal/Antiviral Activity

The potential for this compound and its derivatives to combat microbial infections has been an area of scientific inquiry.

While direct, comprehensive studies on the antibacterial spectrum of this compound are limited, related compounds have demonstrated notable antimicrobial effects. For example, a derivative where the piperidine ring is replaced by an imidazole (B134444) has shown significant activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC) values for this related compound were reported to be as low as 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli. These findings suggest that the benzylamine (B48309) scaffold is a promising backbone for the development of new antimicrobial agents.

Antimalarial Activity

Derivatives of 1,4-disubstituted piperidine have shown significant promise as antimalarial agents, exhibiting potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. research-nexus.netnih.govnih.gov In one study, a library of such compounds was synthesized from 4-aminopiperidine (B84694) precursors. research-nexus.netnih.gov Several of these derivatives displayed activities in the nanomolar range. For example, compound 13b was highly active against the 3D7 strain with an IC50 of 4.19 nM and also showed strong activity against the W2 strain with an IC50 of 13.30 nM. research-nexus.netnih.gov Similarly, compound 12a was particularly effective against the resistant W2 strain with an IC50 of 11.06 nM. nih.gov These activities are comparable to the reference drug chloroquine, which has IC50 values of 22.38 nM against the 3D7 strain and 134.12 nM against the W2 strain. research-nexus.netnih.gov

Table 3: Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives

CompoundIC50 against P. falciparum 3D7 (nM)IC50 against P. falciparum W2 (nM)
12a42.1011.06
12d13.6427.05
13b4.1913.30
14d14.8532.12
Chloroquine (Control)22.38134.12

Sigma Receptor Ligand Activity

The N-benzylpiperidine moiety is a recognized pharmacophore for sigma (σ) receptors, which are implicated in various neurological disorders. Numerous studies have explored derivatives of this scaffold for their affinity towards σ1 and σ2 receptors. acs.orgnih.govnih.govrsc.orgnih.govrsc.org One study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent σ1 receptor ligand with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2 receptor. nih.gov Another investigation into benzylpiperazine derivatives found that 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one exhibited a high affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov The length of the linker between the piperidine ring and other structural elements has been shown to be a crucial factor for σ1 receptor affinity. nih.gov

Table 4: Sigma Receptor Binding Affinity of Piperidine and Piperazine (B1678402) Derivatives

CompoundKi for σ1 Receptor (nM)Ki for σ2 Receptor (nM)Selectivity (Ki σ2/Ki σ1)
Compound 5 (pyridine derivative)1.45421290
Compound 1 (piperazine derivative)3.214344.7
Compound 15 (benzylpiperazine derivative)1.61418886
Haloperidol (Reference)2.520.38.12

Histamine (B1213489) H3 Receptor Antagonism

The piperidine ring is a common structural feature in many histamine H3 receptor antagonists. A variety of N-alkyl urethanes and other piperidine-containing compounds have been synthesized and shown to act as potent antagonists at this receptor. nih.govsemopenalex.org For example, in a series of N-alkyl urethane (B1682113) carbamate (B1207046) derivatives, compound 14 was identified as the most potent H3 receptor antagonist in vitro, with a pA2 value of 7.2. nih.gov In another study, piperidine derivatives were investigated for their dual activity as histamine H3 and sigma-1 receptor antagonists, with some compounds showing high affinity for both targets. acs.orgnih.gov This dual activity suggests potential applications in treating complex neurological conditions like neuropathic pain.

Table 5: Histamine H3 Receptor Antagonist Activity of Piperidine Derivatives

CompoundHistamine H3 Receptor Affinity (Ki, nM)
Compound 4 (piperazine derivative)3.17
Compound 5 (piperidine derivative)7.70
Compound 11 (piperidine derivative)6.2
Pitolisant (Reference)1.9

Dopamine, Serotonin, and Norepinephrine Transporter Interactions

The 4-benzylpiperidine (B145979) structure is a key element in compounds that interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Derivatives of methylphenidate, which contains a piperidine ring, have been synthesized to probe their binding affinities. nih.gov Substitutions on the phenyl ring significantly influence potency and selectivity. For instance, para-substitution on dl-threo-methylphenidate generally maintained or increased affinity for DAT. nih.gov 4-Benzylpiperidine itself acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. wikipedia.org It has EC50 values of 109 nM for dopamine release, 41.4 nM for norepinephrine release, and 5,246 nM for serotonin release. wikipedia.org

Table 6: Binding Affinities of Meperidine Analogues for Monoamine Transporters

Compound (Meperidine Analogue)DAT Binding (Ki, nM)SERT Binding (Ki, nM)
3,4-dichloro derivative (9e)15.7105
2-naphthyl derivative (9g)1231.6

NMDA Receptor Antagonism

Derivatives of 4-benzylpiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of various neurological and psychiatric disorders. wikipedia.orgnih.gov Specifically, research has focused on developing antagonists selective for the NR1/NR2B subtype of the NMDA receptor. One such compound, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been identified as a potent antagonist of the NR1A/2B subtype. nih.gov Another derivative, RMI-10608, an analog of haloperidol, has shown potential for treating psychosis and preventing brain damage due to its NMDA antagonist properties. wikipedia.org The development of subtype-selective NMDA receptor antagonists is a critical area of research, as non-selective antagonists are often associated with undesirable side effects. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophores and Key Structural Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 4-piperidin-1-ylmethyl-benzylamine, several key features have been identified as crucial for their interaction with various biological targets.

The core pharmacophore generally consists of:

A basic nitrogen atom within the piperidine (B6355638) ring, which is often protonated at physiological pH and can engage in ionic interactions with receptor sites.

An aromatic ring (the benzyl (B1604629) group), which can participate in hydrophobic and π-π stacking interactions.

A linker , typically a methylene (B1212753) group, connecting the piperidine and benzyl moieties, which influences the spatial orientation of the two key interacting groups.

The piperidine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in many biologically active compounds and its ability to present substituents in defined three-dimensional orientations. The nitrogen atom of the piperidine is a key basic center, and its pKa is a critical determinant of the ionization state of the molecule, which in turn affects its solubility, membrane permeability, and receptor binding.

Pharmacophore modeling studies on related, more complex molecules containing the 4-(aminomethyl)-1-benzylpiperidine core have highlighted the importance of the distance and relative orientation between the basic amine and the aromatic ring for specific receptor interactions.

Impact of Ring Substitutions on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by introducing substituents on both the piperidine and the benzyl rings.

Substitutions on the Benzyl Ring:

The nature and position of substituents on the phenyl ring of the benzylamine (B48309) moiety play a critical role in modulating biological activity. Electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic substituents, can alter the electronic properties and binding interactions of the molecule.

For a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which share the N-benzylpiperidine core, substitutions on the benzyl ring generally led to a similar or slightly decreased affinity for sigma-1 receptors. However, when combined with halogen substitutions on the phenylacetamide moiety, an increased affinity for sigma-2 receptors was observed.

Table 1: Impact of Benzyl Ring Substitution on Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs

Compound Benzyl Ring Substituent σ1 Ki (nM) σ2 Ki (nM)
1 H 1.8 180
19 4-F 2.5 110
20 4-Cl 2.2 85
21 4-Br 2.9 105
22 4-I 3.1 240
23 4-CH3 3.5 150

| 24 | 4-OCH3 | 4.1 | 210 |

Data synthesized from studies on related N-benzylpiperidine derivatives.

Substitutions on the Piperidine Ring:

Modifications to the piperidine ring itself can influence the conformation of the molecule and introduce new interaction points with a biological target. For instance, in a series of dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on a benzylpiperidine scaffold, substitutions on the piperidine ring were found to be critical for activity. The introduction of a hydroxyl group at the 4-position of the piperidine ring in a different series of CCR5 receptor antagonists was a key discovery that led to a novel class of potent inhibitors frontiersin.org.

Influence of Linker Length and Branching

The linker connecting the piperidine ring and the benzylamine moiety, typically a methylene group, is a critical determinant of the distance and relative orientation of these two key pharmacophoric features. Altering the length and flexibility of this linker can have a profound impact on biological activity.

In a study of σ1 receptor ligands, increasing the linker length between a 1-benzylpiperidine (B1218667) moiety and a pyridine ring from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity for the human σ1 receptor nih.gov. This suggests that for certain targets, a longer linker allows for a more optimal positioning of the terminal aromatic group within the receptor's binding site.

Table 2: Influence of Linker Length on hσ1R Affinity

Compound Linker (n) Ki (nM)
1 0 (amino) 29.2
2 2 (ethylamino) 7.57
3 3 (propylamino) 2.97

| 4 | 4 (butylamino) | 3.97 |

Data from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles with a 1-benzylpiperidine moiety.

Conversely, for other biological targets, a shorter, more constrained linker may be preferred to lock the molecule into a bioactive conformation. Branching on the linker can also introduce steric hindrance and alter the conformational flexibility of the molecule, which can either be beneficial or detrimental to its activity depending on the specific receptor topology.

Stereochemical Considerations and Enantiomeric Activity

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different biological activities. This stereoselectivity is a strong indicator of a specific, three-dimensional interaction with a biological target.

While direct stereochemical studies on this compound are not extensively reported, research on related N-benzylpiperidine derivatives highlights the importance of stereochemistry. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, the introduction of a methyl group at the benzylic position would create a chiral center. The differential activity of the resulting enantiomers would provide valuable information about the steric requirements of the binding pocket.

Comparison with Analogous Ring Systems (e.g., Pyrrolidine (B122466), Azepane, Morpholine)

Replacing the piperidine ring with other saturated heterocyclic systems such as pyrrolidine (a five-membered ring), azepane (a seven-membered ring), or morpholine (a six-membered ring containing an oxygen atom) can provide insights into the optimal ring size and the importance of the basic nitrogen's environment for biological activity.

The choice of the heterocyclic ring can influence several factors:

Ring Conformation and Rigidity: Different ring systems adopt distinct low-energy conformations, which affects the spatial orientation of substituents.

Basicity (pKa): The pKa of the nitrogen atom can vary between different heterocycles, which impacts the degree of ionization at physiological pH.

In a study on dual MOR/σ1R ligands, the replacement of a piperidine ring with a pyrrolidine or azepane ring could significantly alter the affinity and selectivity for the two receptors. Generally, the piperidine ring is a well-tolerated and often optimal scaffold in many drug discovery programs. However, in some cases, the smaller, more planar pyrrolidine ring or the larger, more flexible azepane ring may offer advantages for specific receptor interactions. The introduction of a heteroatom, as in morpholine, can introduce a potential hydrogen bond acceptor and alter the molecule's solubility and metabolic profile.

Table 3: Comparison of Heterocyclic Rings in a Series of Biologically Active Compounds

Heterocycle Ring Size Key Features
Piperidine 6-membered Chair/boat conformations, well-defined substituent orientations.
Pyrrolidine 5-membered More planar than piperidine, different bond angles.
Azepane 7-membered More flexible with a larger number of accessible conformations.

| Morpholine | 6-membered | Contains an ether oxygen, potential H-bond acceptor, reduced basicity of N. |

This comparative analysis is crucial for understanding the structural requirements of the binding site and for optimizing the pharmacokinetic properties of a lead compound.

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the specific interactions that stabilize the ligand-protein complex. While specific docking studies on 4-Piperidin-1-ylmethyl-benzylamine are not extensively documented, research on analogous structures provides a clear indication of its potential binding modes and targets.

For instance, studies on piperidine (B6355638) derivatives have identified key interactions within the binding sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research. hilarispublisher.comnih.gov Docking of the well-known AChE inhibitor Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine), which shares a benzyl-piperidine moiety, predicts that the piperidine's ammonium (B1175870) group interacts with Trp84 and Asp72, while the benzyl (B1604629) group forms interactions with Trp84 and Phe330 within the AChE binding cavity. nih.gov Similarly, docking of benzamide (B126) derivatives has shown arene-arene interactions with residues like Trp82 in the active site of butyrylcholinesterase. hilarispublisher.com

These findings suggest that the piperidine ring and benzyl group of this compound are critical for anchoring the molecule within a protein's active site through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 1: Summary of Molecular Docking Studies on Analogs

Analog Compound/Series Protein Target Key Interacting Residues
1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Acetylcholinesterase (AChE) Trp84, Asp72, Phe330, Tyr70, Trp279 nih.gov
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides Butyrylcholinesterase (BChE) Trp82 hilarispublisher.com
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives NLRP3 Inflammasome Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized compounds.

A QSAR study performed on a series of 18 piperidine derivatives acting as acetylcholinesterase (AChE) inhibitors demonstrated that their inhibitory activity is strongly correlated with specific physicochemical and topochemical descriptors. nih.gov The study revealed that the AChE inhibition was predominantly influenced by a topochemical index (τ), with van der Waals volume also playing a role. nih.gov Such models are invaluable for optimizing the structure of lead compounds like this compound to enhance their desired biological effects. For example, by modifying the substituents on the piperidine or benzyl rings, it is possible to modulate the topochemical and steric properties to improve binding affinity for a target enzyme. Another study utilized a 3-Dimensional QSAR (3D-QSAR) approach on benzamide-based compounds to guide the design of potent inhibitors for Rho-associated coiled-coil containing protein kinase 1 (ROCK1). nih.gov

Table 2: Summary of a Relevant QSAR Study

Compound Series Biological Activity Key QSAR Descriptors

Prediction of Pharmacological Activity Spectra (e.g., PASS online tool)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known active compounds. The output is a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi).

While a PASS prediction for this compound is not publicly available in the referenced literature, the methodology has been successfully applied to other complex heterocyclic molecules. For example, in a study of newly synthesized indolylmethylen-thioxothiazolidine derivatives, PASS was used to predict potential antibacterial and antifungal activities, which were subsequently confirmed through in vitro testing. mdpi.com This approach could be applied to this compound to screen for a broad range of potential pharmacological effects, helping to identify novel therapeutic applications beyond its initially hypothesized use. The tool could potentially uncover activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects.

Target Identification and Prediction

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action. Computational methods like reverse docking and activity spectrum prediction are powerful tools for this purpose. Reverse docking screens a ligand against a library of known protein structures to find potential binding partners.

Based on molecular docking studies of its analogs, several potential targets can be predicted for this compound. The shared structural motifs with known inhibitors strongly suggest that cholinesterases (AChE and BChE) are highly probable targets. hilarispublisher.comnih.gov Furthermore, studies on similar piperidine-containing scaffolds have identified other potential targets, including the NLRP3 inflammasome, which is involved in inflammatory responses, and various isoforms of carbonic anhydrase. nih.govmdpi.com The application of prediction tools like PASS could further broaden the list of potential targets for investigation. mdpi.com

Table 3: Potential Predicted Biological Targets for Analogs

Potential Target Method of Prediction Analog Studied
Acetylcholinesterase (AChE) Molecular Docking 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine nih.gov
Butyrylcholinesterase (BChE) Molecular Docking 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides hilarispublisher.com
NLRP3 Inflammasome Molecular Docking 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives nih.gov
Carbonic Anhydrase IX (CAIX) Molecular Docking Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide deeper insights into the energetics of the interaction.

In studies of related compounds, MD simulations have been crucial for validating docking results. nih.govnih.gov A key analysis in MD is the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile indicates that the ligand remains securely in the binding pocket and that the protein structure is not significantly perturbed. nih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov For this compound, MD simulations would be essential to confirm the stability of its interactions with predicted targets like AChE and to refine the understanding of its binding mode.

Preclinical Research and Development Considerations

In Vitro Biological Evaluation Models

For instance, a study on benzimidazole-based pyrrole/piperidine (B6355638) hybrids, which share the piperidine moiety, involved screening for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. mdpi.com These assays are critical in the context of Alzheimer's disease research. mdpi.com The synthesized compounds in this study demonstrated a range of inhibitory activities against AChE and BuChE. mdpi.com

Similarly, research into 2,6-disubstituted benzylamine (B48309) derivatives focused on their inhibitory effects on copper amine oxidases, such as benzylamine oxidase (BAO), diamine oxidase (DAO), and lysyl oxidase (LO). nih.gov These enzymes are crucial in various physiological processes, and their inhibition is a target for therapeutic intervention. nih.gov

Another relevant area of investigation for compounds with a benzylamine scaffold is their interaction with monoamine transporters. A study of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, which are structurally related, assessed their binding affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov This was achieved through competitive binding assays using radiolabeled ligands. nih.gov

Table 1: Examples of In Vitro Assays for Related Piperidine and Benzylamine Derivatives

Assay TypeTargetExample Compound ClassReference
Enzyme Inhibition AssayAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Benzimidazole-based pyrrole/piperidine hybrids mdpi.com
Enzyme Inhibition AssayCopper Amine Oxidases (e.g., BAO, DAO, LO)2,6-disubstituted benzylamine derivatives nih.gov
Radioligand Binding AssayDopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues nih.gov

In Vivo Efficacy Studies in Animal Models

Direct in vivo efficacy studies for 4-Piperidin-1-ylmethyl-benzylamine have not been reported in the reviewed literature. However, studies on analogous compounds provide insight into the types of animal models that could be employed to evaluate its potential therapeutic effects.

For example, a series of phenolic diaryl amino piperidine derivatives were investigated for their delta opioid receptor agonist activity, and their anti-nociceptive effects were assessed in rodent models of pain. nih.gov This demonstrates the potential for piperidine-containing compounds to have applications in pain management. nih.gov

In another study, a representative analogue of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 (GlyT-1) showed robust in vivo activity in a cerebral spinal fluid glycine biomarker model in both rodents and nonhuman primates. nih.gov Furthermore, this compound demonstrated the ability to increase extracellular glycine levels in the medial prefrontal cortex in rodent microdialysis experiments. nih.gov

Pharmacokinetic (PK) Profiling of Related Compounds

The pharmacokinetic properties of a compound are crucial for its development as a potential therapeutic agent. While specific PK data for this compound is unavailable, the profiling of related structures offers valuable insights.

Bioavailability

The bioavailability of a compound, or the fraction of an administered dose that reaches the systemic circulation, is a key pharmacokinetic parameter. For a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, a class of compounds with some structural similarities to this compound, the most promising compound was found to possess good pharmacokinetic properties, suggesting reasonable bioavailability. nih.gov

Metabolic Pathways

The metabolism of piperidine-containing compounds can be complex. The piperazine (B1678402) ring, a related heterocyclic structure, has been shown to undergo metabolic activation. researchgate.net This can involve oxidation of the ring to form reactive intermediates. researchgate.net While piperazines and piperidines are structurally distinct, these findings highlight the potential for metabolic processes to significantly alter the structure and activity of such compounds.

Toxicity Assessments and Safety Profiling

No specific toxicity data for this compound has been published. However, information on a closely related compound, 4-(Piperidin-1-ylmethyl)aniline, is available and provides some indication of potential hazards. Aggregated GHS information for 4-(Piperidin-1-ylmethyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. nih.gov It is important to note that the aniline (B41778) group in this compound is different from the benzylamine group in the target compound, which could lead to different toxicity profiles.

Table 2: GHS Hazard Information for the Related Compound 4-(Piperidin-1-ylmethyl)aniline

Hazard StatementHazard ClassPercentage of Notifications
Harmful if swallowedAcute Toxicity, Oral75%
Harmful in contact with skinAcute Toxicity, Dermal75%
Causes severe skin burns and eye damageSkin Corrosion/Irritation75%
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Oral; Acute Toxicity, Dermal; Acute Toxicity, Inhalation25%
Causes serious eye irritationEye Irritation25%
Data sourced from ECHA C&L Inventory notifications for 4-(Piperidin-1-ylmethyl)aniline. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The 4-piperidin-1-ylmethyl-benzylamine framework is a key component in the design of a diverse range of bioactive molecules. The piperidine (B6355638) ring, in particular, is a privileged structure in drug discovery, known for its favorable metabolic stability. nih.gov Scientists have leveraged this scaffold to develop agents targeting various diseases, from infections to central nervous system disorders.

One significant area of research is the development of antitubercular agents. nih.gov For instance, novel derivatives incorporating a 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine structure have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govnih.gov These compounds have shown promising minimum inhibitory concentrations (MIC), with some reaching as low as 6.25 µg/mL. nih.gov The research in this area is driven by the urgent need for new drugs to combat tuberculosis, a disease for which resistance to existing treatments is a growing concern. nih.govnih.gov

In the realm of oncology, derivatives of the piperidine scaffold have been investigated for their antileukemic activity. researchgate.net By modifying the N-terminal of the piperidine ring to include an amide moiety, researchers have created compounds with significant antiproliferative effects against human leukemia cell lines. researchgate.net

Furthermore, the versatility of the piperidine scaffold is demonstrated in its application for central nervous system (CNS) disorders. A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been identified as potent δ-opioid receptor agonists, with two compounds advancing to clinical trials for CNS indications. nih.gov This highlights the potential of the core structure in developing treatments for neurological and psychiatric conditions.

The following table summarizes selected examples of therapeutic agents developed from piperidine-based scaffolds.

Therapeutic AreaDerivative ClassExample TargetObserved Activity
Tuberculosis 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivativesMycobacterium tuberculosis H37RvMIC of 6.25 µg/mL for the most potent compounds. nih.gov
Leukemia (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivativesHuman leukemia cells (K562 and Reh)Inhibition of cell growth at low concentrations. researchgate.net
CNS Disorders 4-Piperidin-4-ylidenemethyl-benzamidesδ-opioid receptorIdentification of two clinical candidates. nih.gov
Inflammatory Diseases 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesNLRP3 InflammasomeInhibition of IL-1β release and pyroptosis. mdpi.comnih.gov

Addressing Drug Resistance in Pathogens

A critical challenge in modern medicine is the emergence of drug-resistant pathogens. The this compound scaffold and its derivatives offer a promising avenue for developing new antimicrobials that can circumvent existing resistance mechanisms.

In the fight against HIV, novel piperidine-linked aminopyrimidine derivatives have been discovered that show broad activity against both wild-type and drug-resistant strains of HIV-1. nih.gov Notably, N-benzyl derivatives have demonstrated particular effectiveness against mutants that are resistant to current non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This suggests that the unique binding motifs of these new compounds may be able to overcome common resistance mutations. nih.gov

Similarly, in the context of tuberculosis, the development of new chemical entities is a key strategy to combat resistant strains. nih.gov Research into piperidin-4-imine derivatives has been partly inspired by the structure of isoniazid, a first-line antitubercular drug, with the goal of creating agents that remain effective against resistant forms of M. tuberculosis. nih.gov The mechanism of action for some of these new derivatives is thought to involve the inhibition of the enoyl-acyl carrier protein (EACP) reductase, a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

The table below highlights research into piperidine derivatives designed to combat drug-resistant pathogens.

PathogenDerivative ClassTargetKey Finding
HIV-1 Piperidine-linked aminopyrimidines (N-benzyl derivatives)Reverse TranscriptasePotency against NNRTI-resistant mutants like K103N/Y181C and Y188L. nih.gov
Mycobacterium tuberculosis 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivativesEnoyl-acyl carrier protein (EACP) reductaseDevelopment of potent agents with low toxicity and favorable pharmacokinetic profiles. nih.govnih.gov

Optimization of Selectivity for Specific Targets

A key goal in drug development is to design molecules that interact selectively with their intended biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. The modular nature of the this compound scaffold allows for systematic structural modifications to enhance target selectivity.

Research on δ-opioid receptor agonists has demonstrated how modifications at three key positions—the aryl group, the piperidine nitrogen, and the amide—can be used to balance potency, subtype selectivity, and metabolic properties. nih.gov This careful optimization led to the identification of clinical candidates with a desirable CNS profile. nih.gov

Similarly, in the development of dopamine (B1211576) D4 receptor antagonists for potential use in CNS diseases, researchers have explored new benzyloxypiperidine scaffolds. chemrxiv.org Through chemical optimization, they have been able to improve selectivity for the D4 receptor over other dopamine receptor subtypes and enhance metabolic stability in both human and mouse liver microsomes. chemrxiv.org Computational modeling and X-ray crystallography have been instrumental in understanding the key interactions between these compounds and the receptor, guiding further diversification of the scaffold. chemrxiv.org

The following table illustrates how structural modifications can be used to optimize the selectivity of piperidine-based compounds.

TargetScaffold/Derivative ClassSite of ModificationOutcome of Optimization
δ-Opioid Receptor 4-Piperidin-4-ylidenemethyl-benzamidesAryl group, piperidine nitrogen, amide groupBalanced potency, subtype selectivity, and favorable ADME properties. nih.gov
Dopamine D4 Receptor 3- or 4-benzyloxypiperidinePiperidine scaffoldImproved selectivity (>30-fold) over other dopamine receptor subtypes and enhanced metabolic stability. chemrxiv.org
NLRP3 Inflammasome 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-oneHybridization with other pharmacophoresIdentification of compounds that concentration-dependently inhibit IL-1β release. nih.gov

Exploration of New Indications

The versatility of the this compound scaffold and its derivatives opens up possibilities for their use in a wide range of new therapeutic areas. The broad spectrum of biological activities associated with piperidine-containing compounds suggests that their full therapeutic potential has yet to be realized. nih.govresearchgate.net

One emerging area is the treatment of inflammatory diseases through the inhibition of the NLRP3 inflammasome. nih.gov By creating hybrid molecules that combine the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other known pharmacophores, researchers have developed novel NLRP3 inhibitors. mdpi.comnih.gov These compounds have been shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β, indicating their potential for treating a variety of inflammatory conditions. nih.gov

The discovery of benzylpiperidine derivatives as potent and selective monoacylglycerol lipase (B570770) (MAGL) inhibitors points to another new direction. unisi.it These compounds are being investigated as potential treatments for neurological disorders, including central neuropathic pain associated with conditions like multiple sclerosis. unisi.it The high selectivity of these inhibitors for MAGL over other serine hydrolases is a key advantage, potentially leading to fewer side effects. unisi.it

The ongoing exploration of piperidine-based scaffolds is likely to uncover further novel applications in areas such as cancer, viral infections, and neurodegenerative diseases, making this a vibrant and important field of medicinal chemistry research. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 4-Piperidin-1-ylmethyl-benzylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or intermediate acylation. For example:

  • Reductive Amination : React 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid as a catalyst. This method yields intermediates like 1-Benzyl-4-(phenylamino)piperidine, a precursor for further functionalization (e.g., acylation with propionyl chloride) .
  • Critical Parameters : Temperature (room temperature), solvent (dichloromethane), and stoichiometric ratios (1:1.2 for ketone:amine) significantly affect yield. Impurities from incomplete reduction require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and stability of this compound derivatives?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 249–296 nm) and mobile phase (acetonitrile/water with 0.1% TFA). Compare retention times against certified reference standards (e.g., Cayman Chemical’s Item No. 20086) .
  • Stability Testing : Store samples at -20°C under inert gas (N₂ or Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

  • PPE Requirements : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Always consult SDS prior to use (e.g., Kishida Chemical’s PK00698E-1 guidelines) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substitution) alter the receptor-binding affinity of this compound derivatives?

Methodological Answer:

  • Receptor Profiling : Use radioligand binding assays (e.g., µ-opioid receptor) with tritiated compounds. Compare IC₅₀ values of derivatives (e.g., 4-anilino vs. 4-methylpiperazinyl analogs). For example:
    • N-Substitution : Adding a benzyl group increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with opioid receptors. Validate with mutagenesis studies on key residues (e.g., Asp147 in µ-opioid receptors) .

Q. How can contradictory data on compound stability be resolved across different studies?

Methodological Answer:

  • Root-Cause Analysis : Compare experimental conditions (e.g., pH, light exposure). For example:
    • pH Sensitivity : Derivatives degrade faster in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen, leading to ring-opening .
    • Analytical Discrepancies : Validate methods via inter-laboratory studies using standardized protocols (USP <621> for chromatography) .

Q. What strategies improve the selectivity of this compound derivatives in targeting specific biochemical pathways?

Methodological Answer:

  • Functional Group Engineering : Introduce sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) to enhance hydrogen bonding with target enzymes .
  • In Vitro Assays : Screen derivatives against panels of cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess off-target effects. Use liver microsomes for metabolic stability testing .

Q. How do environmental factors (e.g., temperature, solvent) impact the reaction kinetics of this compound synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR. For example:
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate acylation but may promote side reactions (e.g., hydrolysis at >40°C) .
  • Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 25°C, 40°C, and 60°C to optimize temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.